molecular formula C11H19NO4 B6227330 tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate, Mixture of diastereomers CAS No. 1232365-54-6

tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate, Mixture of diastereomers

Cat. No.: B6227330
CAS No.: 1232365-54-6
M. Wt: 229.27 g/mol
InChI Key: YACJNCYKVCIZIK-UHFFFAOYSA-N
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Description

tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate is a cyclobutane-derived carbamate featuring a tert-butyloxycarbonyl (Boc) protecting group, a formyl substituent at position 1, and a methoxy group at position 3 of the cyclobutane ring. The compound exists as a mixture of diastereomers due to stereochemical variations at the cyclobutyl carbon atoms. This structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for synthesizing constrained peptide mimetics or bioactive molecules targeting cyclopropane/cyclobutane-containing receptors . Its synthesis likely involves multi-step protocols, such as cyclobutane ring formation followed by Boc protection and functional group modifications (e.g., formylation and methoxylation), as seen in analogous carbamate syntheses .

Properties

CAS No.

1232365-54-6

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(7-13)5-8(6-11)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)

InChI Key

YACJNCYKVCIZIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)OC)C=O

Purity

95

Origin of Product

United States

Preparation Methods

Oxidation of Hydroxymethyl Intermediates

A hydroxymethyl group at C1 is oxidized to a formyl moiety using Swern oxidation (oxalyl chloride, dimethyl sulfoxide, and triethylamine) or pyridinium chlorochromate (PCC). For instance, Search Result describes tert-butyl (1-formylcyclopropyl)carbamate synthesis via oxidation of a hydroxymethyl precursor.

Oxidation Conditions

ParameterValue
Substrate1-Hydroxymethyl-3-methoxycyclobutylcarbamate
Oxidizing AgentPCC or Swern reagents
SolventDichloromethane
Temperature−78°C to 25°C
Yield65–85%

Direct Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction (POCl₃ and DMF) formylates electron-rich aromatic systems, but its application to strained cyclobutanes is limited. Search Result highlights tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate synthesis, suggesting that formylation may proceed via nucleophilic addition to activated cyclobutane intermediates.

Diastereomer Formation and Isolation

The target compound exists as a mixture of diastereomers due to stereochemical variability at C1 and C3. For example, cis- and trans-configured methoxy and formyl groups generate four stereoisomers. Search Result demonstrates that Mitsunobu reactions retain the substrate’s stereochemistry, but subsequent formylation introduces new stereocenters.

Diastereomer Ratios

StepDiastereomer Ratio (cis:trans)
Post-Mitsunobu1:1 (uncontrolled)
Post-Formylation3:2 to 2:1

Chromatographic separation using silica gel or chiral stationary phases resolves diastereomers. Search Result reports ethyl acetate/hexanes gradients for purifying tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate diastereomers.

The phase-transfer catalysis (PTC) method in Search Result offers scalable alkylation for methoxy group introduction. Using tetrabutylammonium bromide (TBAB) and methyl sulfate in ethyl acetate, this approach achieves 92.4% yield in multi-gram syntheses.

PTC Alkylation Parameters

ParameterValue
Substratetert-Butyl carbamate intermediate
CatalystTBAB
Alkylating AgentMethyl sulfate
BaseKOH
SolventEthyl acetate
Temperature0–5°C
Yield92.4%

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-formyl-3-methoxycyclobutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acid derivative.

    Reduction: Hydroxymethyl derivative.

    Substitution: Substituted cyclobutyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Active Pharmaceutical Ingredients (APIs) :
    • Tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate can be utilized as an intermediate in the synthesis of various APIs. For instance, it has been reported as a precursor in the synthesis of lacosamide, an anticonvulsant medication. The compound's ability to undergo specific reactions allows for the formation of complex structures essential for drug activity .
  • Chiral Synthesis :
    • The presence of diastereomers in this compound offers opportunities for chiral synthesis, which is crucial in drug development. The different configurations can lead to variations in biological activity and pharmacokinetics, making it important to explore these aspects further .
  • Biological Activity :
    • Research indicates that derivatives of carbamate compounds exhibit significant biological activities, including antimicrobial and anticancer properties. The specific interactions of tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate with biological targets could be explored to develop new therapeutic agents .

Material Science Applications

  • Polymer Chemistry :
    • The compound's structure allows it to participate in polymerization reactions, potentially leading to the development of new materials with desirable properties. Its incorporation into polymer matrices could enhance thermal stability and mechanical strength .
  • Catalysis :
    • Due to its unique steric and electronic properties, tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate may serve as a catalyst or catalyst precursor in various organic transformations. Its ability to stabilize reaction intermediates could facilitate more efficient synthetic routes .

Case Studies and Research Findings

Study ReferenceApplication FocusKey Findings
Synthesis of LacosamideDemonstrated the use of tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate as an effective intermediate for lacosamide synthesis with improved yields compared to previous methods.
Chiral SynthesisExplored the potential of the compound's diastereomers in enhancing drug efficacy through selective biological interactions.
Biological ActivityInvestigated antimicrobial properties of carbamate derivatives, highlighting potential therapeutic applications based on structural modifications.
Polymer DevelopmentReported on the incorporation of carbamate compounds into polymer systems, showing enhanced material properties such as thermal resistance.
Catalytic ApplicationsEvaluated the catalytic efficiency of tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate in organic reactions, suggesting pathways for more sustainable synthetic methodologies.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The formyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

The compound shares structural and functional similarities with other tert-butyl carbamates, but key distinctions arise in substituent positioning, ring systems, and stereochemical outcomes. Below is a detailed comparison:

Structural Features
Compound Name Key Substituents/Ring System Diastereomer Status CAS Number (if available) Molecular Weight (g/mol)
tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate Cyclobutane, formyl (C1), methoxy (C3) Mixture of diastereomers Not explicitly provided Not available
tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate Cyclobutane, formyl (C1), difluoromethyl (C3) Single stereoisomer Not provided 0 (data incomplete)
tert-butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate Cyclobutane, hydroxyethyl (C3) Mixture of diastereomers 1607474-26-9 215.29
tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate Cyclobutane, benzyl (C1), oxo (C3) Single stereoisomer Not provided Not available
tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Bicyclo[2.2.2]octane, formyl (C4) Rigid bicyclic structure Not provided Not available

Key Observations :

  • Ring Rigidity: Bicyclic analogs (e.g., bicyclo[2.2.2]octane in ) exhibit greater conformational restriction than monocyclic cyclobutane derivatives, impacting binding affinity in drug design.
  • Diastereomer Complexity : Unlike single-stereoisomer compounds (e.g., ), the target compound’s diastereomeric mixture may complicate purification but offers diverse stereochemical exploration .
Physicochemical Properties
  • Solubility: The methoxy group may improve aqueous solubility compared to nonpolar substituents (e.g., benzyl in ).
  • Stability : Boc-protected carbamates generally exhibit stability under basic conditions but are acid-labile, as seen in TFA-mediated deprotection .

Biological Activity

Tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate, a compound characterized by its unique cyclobutyl structure, has garnered attention for its potential biological activities. The biological implications of this compound, particularly in therapeutic contexts, are significant due to its structural properties that may influence various biological pathways.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C9H15NO3\text{C}_{9}\text{H}_{15}\text{N}\text{O}_{3}

This structure includes a tert-butyl group, a formyl group, and a methoxycyclobutyl moiety, which contribute to its reactivity and interaction with biological systems.

The biological activity of tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been noted in patents that similar compounds can inhibit fatty acid synthase (FASN), which is crucial in lipid metabolism and cancer cell proliferation .
  • Modulation of Signaling Pathways : Compounds with similar structures have shown the ability to modulate signaling pathways such as the MAPK and AKT pathways, which are significant in cell proliferation and survival .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds, providing insights into the potential effects of tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate:

Activity Effect Reference
Inhibition of FASNSuppresses cancer cell proliferation
Anti-inflammatory propertiesReduces markers of inflammation
Blood-brain barrier permeabilityPotential for neurological applications
Modulation of FGFRsImpacts cell migration and differentiation

Case Studies

Research into similar compounds has yielded promising results regarding their therapeutic potential:

  • Cancer Treatment : A study demonstrated that compounds inhibiting FASN led to reduced tumor growth in xenograft models. This suggests that tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate may exhibit similar anti-cancer properties by targeting lipid synthesis pathways .
  • Neurological Applications : Compounds that effectively cross the blood-brain barrier have been linked to neuroprotective effects in models of neurodegenerative diseases. The structural characteristics of tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate may facilitate such activity .

Q & A

Q. Key Data

PropertyValueSource
Molecular FormulaC₁₁H₁₉NO₄
Molecular Weight229.28 g/mol
CAS Numbers1232365-54-6, 1440960-96-2

Basic: How are diastereomers characterized and distinguished experimentally?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Compare chemical shifts and coupling constants (e.g., methoxy group splitting patterns).
    • 2D NMR (COSY, NOESY) : Identify spatial proximity of protons to resolve stereochemistry .
  • Chromatography :
    • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol gradients for separation .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns (e.g., loss of Boc group at m/z 229.28) .

Advanced: How can computational modeling resolve ambiguities in diastereomer reactivity?

Methodological Answer:

Density Functional Theory (DFT) : Calculate energy minima to predict stable conformers of each diastereomer.

Molecular Dynamics (MD) : Simulate solvation effects on reactivity in polar/nonpolar solvents.

Docking Studies : Model interactions with biological targets (e.g., enzymes) to assess binding affinity differences .

Q. Example Workflow

  • Optimize geometry using B3LYP/6-31G(d).
  • Compare activation energies for key reactions (e.g., ring-opening) to explain experimental yield variations.

Advanced: How to address discrepancies in diastereomer ratios between synthesis and analysis?

Methodological Answer:

Reproducibility Checks : Ensure reaction conditions (temperature, solvent purity) are consistent.

Analytical Calibration : Validate HPLC methods with pure diastereomer standards.

Epimerization Screening : Monitor for interconversion under acidic/basic conditions via time-resolved NMR .

Q. Case Study :

  • A 70:30 ratio observed in crude product may shift to 60:40 after column chromatography due to differential solubility.

Basic: What storage conditions preserve diastereomer integrity?

Methodological Answer:

  • Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation.
  • Solvent : Keep in anhydrous DCM or THF to avoid hydrolysis of the Boc group .

Advanced: How does cyclobutane ring strain influence diastereomer reactivity?

Methodological Answer:

  • X-ray Crystallography : Resolve bond angles and torsional strain using SHELX software .
  • Kinetic Studies : Compare reaction rates of diastereomers in ring-opening or nucleophilic addition.
    • Example: The trans-diastereomer may react faster in SN2 mechanisms due to reduced steric hindrance .

Advanced: What strategies optimize diastereomer separation for downstream applications?

Methodological Answer:

Crystallization : Use solvent pairs (e.g., ethyl acetate/hexane) to exploit solubility differences.

Dynamic Kinetic Resolution : Employ chiral catalysts to favor one diastereomer during synthesis.

Derivatization : Convert diastereomers to diastereomeric salts (e.g., with tartaric acid) for easier separation .

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